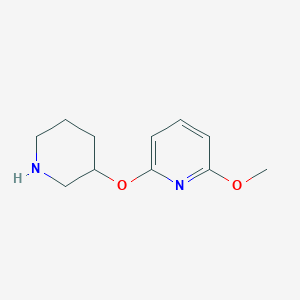

2-Methoxy-6-(piperidin-3-yloxy)pyridine

Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Heterocycles as Privileged Scaffolds in Bioactive Molecule Design

The prevalence of pyridine and piperidine rings in both natural products and synthetic drugs underscores their status as "privileged scaffolds." These nitrogen-containing heterocycles are fundamental building blocks in the design of molecules with a wide array of biological activities.

Nitrogen-containing heterocycles have long been recognized for their diverse and significant roles in chemistry and biology. nih.gov Their presence is widespread in nature, forming the core of essential biomolecules such as nucleic acids, vitamins, and alkaloids. mdpi.com Over the past few decades, the focus on these compounds in medicinal chemistry has intensified, with a significant percentage of FDA-approved drugs containing at least one nitrogen heterocycle. nih.govmsesupplies.com An analysis of drugs approved between 2013 and 2023 revealed that a remarkable 82% contained a nitrogen heterocycle, a significant increase from the 59% observed in preceding decades. acs.org

Pyridine, a six-membered aromatic heterocycle, is a versatile pharmacophore due to its unique electronic properties, basicity, and ability to form hydrogen bonds. nih.gov Its presence in numerous approved drugs highlights its importance in treating a range of conditions, including cancer, central nervous system disorders, and infectious diseases. nih.gov Similarly, piperidine, a saturated six-membered heterocycle, is a crucial component in many pharmaceuticals. wisdomlib.orgresearchgate.net Its flexible, three-dimensional structure allows it to interact favorably with biological targets. wisdomlib.org

The evolution of research in this area has seen a shift from simple, single-ring systems to more complex, multi-ring and fused heterocyclic structures, often driven by the need for increased potency and selectivity in drug candidates. acs.org

The deliberate connection of pyridine and piperidine rings via an ether linkage represents a strategic design choice in medicinal chemistry. This linkage offers a balance of rigidity and flexibility, which can be crucial for optimizing a molecule's binding affinity to its biological target. The ether bond provides a degree of conformational freedom, allowing the two heterocyclic systems to adopt an optimal orientation within a binding pocket.

Furthermore, the combination of the aromatic pyridine and the saturated piperidine can impart desirable physicochemical properties to the resulting molecule. The pyridine moiety can engage in various interactions, including pi-stacking and hydrogen bonding, while the piperidine ring can influence solubility and metabolic stability. nih.govresearchgate.net This hybrid structure, therefore, presents a promising avenue for the development of novel therapeutic agents with improved pharmacological profiles. Research into piperidine-linked pyridine analogues has shown promise in developing potent inhibitors for targets such as HIV-1 reverse transcriptase. nih.gov

The Emergence of 2-Methoxy-6-(piperidin-3-yloxy)pyridine as a Subject of Academic Inquiry

The specific compound this compound has garnered attention as a key intermediate and structural motif in the synthesis of more complex molecules. Its unique combination of structural features has made it a valuable tool in the exploration of new chemical space.

The structure of this compound is characterized by several key features that drive research interest. The methoxy (B1213986) group on the pyridine ring can influence the electronic properties of the aromatic system and can also serve as a hydrogen bond acceptor. The ether linkage at the 6-position connects the pyridine to the 3-position of the piperidine ring, a less common substitution pattern that can lead to novel biological activities. The secondary amine of the piperidine ring provides a point for further functionalization, allowing for the creation of diverse chemical libraries.

The interplay of these structural elements creates a molecule with a specific three-dimensional shape and distribution of electronic charge, which are critical determinants of its biological activity. Researchers are interested in how these features can be exploited to design molecules that can selectively interact with specific biological targets.

Currently, this compound is primarily utilized as a building block in the synthesis of more complex molecules for biological screening. For instance, it has been incorporated into compounds designed as inhibitors of enzymes such as diacylglycerol kinases, which are involved in T-cell signaling and represent potential targets for cancer immunotherapy. acs.org It has also been used in the development of inhibitors for histone methyltransferase EZH2, a target in oncology. researchgate.netnih.gov

While its role as a synthetic intermediate is well-established, the intrinsic biological activity of this compound itself remains an area with potential for further exploration. Future research could focus on screening this compound and its simple derivatives against a broader range of biological targets to uncover any inherent pharmacological properties. Additionally, the development of new synthetic methodologies to access this and related structures could open up new avenues for drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-methoxy-6-piperidin-3-yloxypyridine |

InChI |

InChI=1S/C11H16N2O2/c1-14-10-5-2-6-11(13-10)15-9-4-3-7-12-8-9/h2,5-6,9,12H,3-4,7-8H2,1H3 |

InChI Key |

OZSIELSDFTXLPR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=CC=C1)OC2CCCNC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methoxy 6 Piperidin 3 Yloxy Pyridine and Its Designed Analogs

Strategic Approaches to the 2-Methoxypyridine (B126380) Core Functionalization

The construction of the substituted pyridine (B92270) core is a foundational aspect of the synthesis. Achieving the desired substitution pattern, particularly at the C6 position for subsequent coupling, necessitates sophisticated synthetic strategies.

Regioselective and Stereoselective Synthetic Pathways to Pyridine Derivatives

The functionalization of pyridine rings is often challenging due to the inherent electronic properties of the heterocycle. However, various methods have been developed to achieve regioselective and stereoselective additions to N-activated pyridines. The activation of the pyridine nitrogen enhances its susceptibility to nucleophilic attack, allowing for controlled functionalization. For instance, the use of activating groups on the nitrogen atom can direct incoming nucleophiles to specific positions on the pyridine ring, leading to the formation of substituted 1,2- and 1,4-dihydropyridines, which can then be rearomatized to yield the desired substituted pyridines.

Stereoselective synthesis of pyridine derivatives can be accomplished through the dearomatization of the pyridine nucleus. This approach allows for the creation of chiral centers on the resulting saturated or partially saturated ring system. Catalytic and stereoselective methods for the synthesis of partially hydrogenated pyridines and pyridones have been developed, often relying on the dearomative reactions of pyridine derivatives.

Precursor Synthesis and Halogenation Strategies for Pyridine Nuclei

A common and effective strategy for the synthesis of 2-methoxy-6-substituted pyridines involves the use of a halogenated precursor, such as 2-methoxy-6-halopyridine. This intermediate serves as an excellent electrophile for subsequent nucleophilic substitution reactions.

The synthesis of such precursors can begin from readily available starting materials like 2,6-dichloropyridine. Nitration of 2,6-dichloropyridine, followed by ammonolysis, can yield 2-amino-6-chloro-3-nitropyridine. Subsequent methoxylation with sodium methoxide (B1231860) in a polar solvent affords 2-amino-6-methoxy-3-nitropyridine. This multi-step process highlights a common pathway to introduce the desired methoxy (B1213986) group at the C2 position while retaining a halogen at the C6 position for further functionalization.

Direct halogenation of 2-methoxypyridine can also be a viable route, although controlling the regioselectivity to favor the C6 position can be challenging. Various halogenating agents and reaction conditions can be employed to achieve the desired outcome.

Formation of the Piperidin-3-yloxy Moiety and its Coupling

Preparation of Piperidine (B6355638) Building Blocks with Chiral Centers

The synthesis of enantiomerically pure piperidine building blocks, such as (R)- or (S)-3-hydroxypiperidine, is of paramount importance. Several strategies have been developed to access these chiral intermediates.

One common approach is the asymmetric reduction of N-protected 3-piperidone . This can be achieved using various chiral catalysts or biocatalysts. For instance, ketoreductases have been successfully employed for the stereoselective reduction of N-Boc-3-piperidone to afford either the (R)- or (S)-alcohol with high enantiomeric excess. These enzymatic reactions offer mild conditions and high selectivity.

Chemical resolution of racemic 3-hydroxypiperidine (B146073) is another established method. This involves the use of a chiral resolving agent, such as a derivative of tartaric acid or camphorsulfonic acid, to form diastereomeric salts that can be separated by crystallization. The desired enantiomer is then liberated from the salt and can be protected for the subsequent coupling reaction.

Asymmetric synthesis from chiral precursors provides a direct route to enantiopure 3-hydroxypiperidine. This can involve multi-step sequences starting from readily available chiral molecules.

Below is a table summarizing various methods for the preparation of chiral N-Boc-3-hydroxypiperidine:

| Method | Substrate | Reagent/Catalyst | Product | Key Features |

| Asymmetric Reduction | N-Boc-3-piperidone | Ketoreductase, Glucose Dehydrogenase | (S)-N-Boc-3-hydroxypyridine | High enantioselectivity, mild conditions |

| Chemical Resolution | Racemic 3-hydroxypiperidine | L-camphorsulfonic acid | (S)-3-hydroxypiperidine-L-camphorsulfonate | Diastereomeric salt formation and separation |

| Biotransformation | N-Boc-3-piperidone | Whole-cell biocatalysts (e.g., yeast) | (S)-N-Boc-3-hydroxypyridine | Environmentally friendly, cost-effective |

Etherification Strategies for the Pyridine-Piperidine Linkage

The formation of the ether bond between the 2-methoxypyridine core and the 3-hydroxypiperidine moiety is a pivotal step in the synthesis. Several classic and modern etherification methods can be employed.

The Williamson ether synthesis is a widely used and robust method for forming ether linkages. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the alcohol (3-hydroxypiperidine) to form an alkoxide, which then acts as a nucleophile to displace a halide from the electrophilic partner (2-halo-6-methoxypyridine). masterorganicchemistry.comwikipedia.org The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), in an appropriate solvent.

The Mitsunobu reaction offers an alternative and often milder approach to etherification. wikipedia.org This reaction allows for the coupling of an alcohol with a nucleophile (in this case, the pyridine can be rendered nucleophilic) using triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org A key advantage of the Mitsunobu reaction is that it often proceeds with inversion of stereochemistry at the alcohol center, which can be a valuable tool in controlling the final stereochemistry of the product.

The optimization of these O-alkylation reactions is crucial for achieving high yields and minimizing side products. Factors such as the choice of base, solvent, temperature, and reaction time can significantly impact the outcome. For instance, in the Williamson synthesis, the choice of a non-nucleophilic base is important to avoid competing reactions. In the Mitsunobu reaction, careful control of the reaction conditions is necessary to prevent the formation of byproducts.

The following table provides a comparison of common etherification strategies:

| Reaction | Electrophile | Nucleophile | Reagents | Key Features |

| Williamson Ether Synthesis | 2-Halo-6-methoxypyridine | 3-Alkoxypiperidine (from 3-hydroxypiperidine) | Strong base (e.g., NaH) | SN2 mechanism, robust and widely used |

| Mitsunobu Reaction | 2-Methoxy-6-hydroxypyridine | 3-Hydroxypiperidine | PPh3, DEAD/DIAD | Mild conditions, inversion of stereochemistry |

Role of Protecting Groups in Convergent Synthesis

A convergent synthesis strategy for 2-Methoxy-6-(piperidin-3-yloxy)pyridine involves the preparation of the constituent pyridine and piperidine rings separately, followed by their coupling in a late-stage step. This approach is often more efficient and higher-yielding than a linear synthesis. The successful execution of a convergent synthesis hinges on the strategic use of protecting groups to mask reactive functional groups and direct the reaction to the desired site.

In the synthesis of this compound, the key coupling reaction is typically a Williamson ether synthesis, which involves the reaction of an alkoxide with an organohalide. wikipedia.orgmasterorganicchemistry.com The two primary fragments are a 2-methoxy-6-halopyridine (e.g., 2-chloro-6-methoxypyridine) and 3-hydroxypiperidine. The 3-hydroxypiperidine fragment contains two nucleophilic sites: the secondary amine and the hydroxyl group. To ensure that the ether linkage forms exclusively at the hydroxyl group (O-arylation) and to prevent unwanted reaction at the nitrogen (N-arylation), the piperidine nitrogen must be temporarily protected.

The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose. chemicalbook.com It is introduced by reacting 3-hydroxypiperidine with di-tert-butyl dicarbonate. The resulting intermediate, N-Boc-3-hydroxypiperidine, can be deprotonated at its hydroxyl group using a strong base to form the corresponding alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction with the 2-methoxy-6-halopyridine. The Boc group is robust enough to withstand the basic conditions of the ether synthesis but can be readily removed under mild acidic conditions in the final step to yield the target compound. chemicalbook.comgoogle.com The strategic importance of the protecting group is thus to ensure chemoselectivity in the key bond-forming step.

| Protecting Group | Structure | Introduction Reagent | Cleavage Condition | Rationale for Use |

| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Mild Acid (e.g., TFA, HCl) | Stable to basic conditions of ether synthesis; prevents N-arylation; easily removed. | |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to acid-labile groups; stable to base. | |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl, Fmoc-OSu | Mild Base (e.g., Piperidine) | Useful if acid-sensitive groups are present elsewhere in the molecule. |

Divergent Synthesis and Library Generation for Research Exploration

Divergent synthesis is a powerful strategy for generating a collection, or "library," of structurally related compounds from a common intermediate. This approach is invaluable in medicinal chemistry and materials science, where systematic modification of a lead structure is necessary to explore structure-activity relationships (SAR) and optimize properties.

Multi-Component Reactions for Scaffold Diversification

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly efficient tools for scaffold diversification. acsgcipr.org While a direct MCR for the entire this compound structure is complex, MCRs are exceptionally well-suited for rapidly building diverse pyridine cores.

The Hantzsch dihydropyridine (B1217469) synthesis, for instance, is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.org By systematically varying each of the input components, a large library of substituted pyridines can be generated. nih.govacs.org These pyridine scaffolds can then be further functionalized through subsequent reactions (e.g., halogenation, methoxylation, and etherification) to produce a wide array of analogs of the target molecule. Other MCRs, such as those based on [4+2] cycloadditions, provide alternative routes to highly substituted pyridines. nih.gov

| MCR Component 1 (Aldehyde) | MCR Component 2 (β-Ketoester) | MCR Component 3 (Nitrogen Source) | Resulting Pyridine Scaffold Feature |

| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Unsubstituted at C4 |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Phenyl group at C4 |

| Furfural | Methyl acetoacetate | Ammonium acetate | Furan group at C4 |

| Benzaldehyde | Ethyl benzoylacetate | Ammonium acetate | Phenyl groups at C2 and C4 |

Analog Design Principles for Targeted Research

The design of analogs is guided by principles aimed at systematically probing the chemical space around a lead compound to enhance desired properties. For a molecule like this compound, several key regions can be targeted for modification. nih.gov

Pyridine Ring Substitution: The methoxy group at the 2-position can be replaced with other alkoxy groups (ethoxy, isopropoxy) or functional groups like amines or alkyls to investigate the impact of sterics and electronics on biological activity. nih.gov

Piperidine Ring Modification: The point of attachment can be moved from the 3-position to the 4-position to alter the vector and orientation of the pyridine ring. Additionally, substituents (e.g., methyl, fluoro) can be introduced on the piperidine ring to explore conformational effects or introduce new binding interactions. researchgate.netajchem-a.com

Linker Modification: While the ether linker is common, it could be replaced with bioisosteres such as a thioether, an amine, or a short alkyl chain to modulate flexibility, polarity, and metabolic stability.

This systematic approach allows researchers to build a comprehensive understanding of the structure-activity relationship (SAR), identifying which molecular features are critical for function. mdpi.commdpi.com

| Analog Design Strategy | Specific Modification Example | Rationale |

| Vary Pyridine C2-Substituent | Replace -OCH₃ with -OCH₂CH₃ | Probe for additional lipophilic interactions. |

| Vary Pyridine C4/C5-Substituents | Introduce a Fluoro or Chloro group | Modify electronic properties (pKa) and metabolic stability. |

| Alter Piperidine Linkage Point | 2-Methoxy-6-(piperidin-4 -yloxy)pyridine | Change the spatial orientation of the two ring systems. |

| Introduce Piperidine Substituents | Add a methyl group to the piperidine ring | Restrict conformational flexibility; explore steric tolerance. |

| Modify Ether Linker | Replace -O- with -S- (Thioether) | Alter bond angle, length, and hydrogen bonding capacity. |

Innovations in Reaction Conditions and Sustainability in Synthesis (Green Chemistry Principles)

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyridine derivatives.

For the synthesis of the pyridine core, innovations include the use of microwave irradiation, which can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govacs.org The development of reactions that can be performed in more environmentally benign solvents, such as water or ionic liquids, instead of volatile organic compounds, is another key area of progress. wikipedia.org Furthermore, the use of heterogeneous or recyclable catalysts can simplify purification and minimize waste. researchgate.net

The Williamson ether synthesis, a cornerstone for assembling the target molecule, has also been a focus of green innovation. numberanalytics.com Traditional methods often require harsh bases and high temperatures. Modern approaches utilize phase-transfer catalysis to improve reaction efficiency in two-phase systems, reducing the need for anhydrous solvents. francis-press.com Microwave-assisted protocols can also accelerate this key coupling step. organic-chemistry.org The use of aqueous micellar media, facilitated by surfactants, represents a novel frontier, allowing for O-alkylation reactions to occur in water, a truly green solvent. researchgate.net

| Reaction Step | Conventional Method | Green/Innovative Method | Sustainability Advantage |

| Pyridine Synthesis (Hantzsch) | Reflux in ethanol (B145695) or acetic acid for several hours. | Microwave irradiation in aqueous micelles or ionic liquids. | Reduced reaction time, lower energy use, greener solvent. wikipedia.org |

| Ether Synthesis (Williamson) | Sodium hydride in anhydrous DMF or THF at high temperature. | Potassium carbonate with a phase-transfer catalyst; Microwave heating. | Milder base, reduced need for hazardous anhydrous solvents, energy efficiency. numberanalytics.comorganic-chemistry.org |

| Catalysis | Homogeneous catalysts requiring difficult separation. | Heterogeneous or recyclable catalysts (e.g., supported metals, zeolites). | Simplified product purification, catalyst reuse, reduced waste. researchgate.net |

Molecular Interactions and Mechanistic Characterization of 2 Methoxy 6 Piperidin 3 Yloxy Pyridine and Its Derivatives in Preclinical Research

Elucidation of Biological Targets and Pathways

Receptor Binding and Ligand Affinity Studies in In Vitro Systems

Preclinical research into derivatives of 2-methoxy-6-(piperidin-3-yloxy)pyridine has identified significant interactions with several key receptor systems, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs) and sigma receptors (σRs). These studies utilize radioligand binding assays to determine the affinity of these compounds for their respective targets, typically expressed as the inhibition constant (Kᵢ).

One area of intense investigation involves analogues of 3-(azetidinylmethoxy)pyridine, which share structural similarities with the piperidinyl-oxy-pyridine core. Halogenated derivatives of 3-(2(S)-Azetidinylmethoxy)pyridine, for instance, have demonstrated exceptionally high affinity for nAChRs in rat brain membranes. nih.gov As measured by competition with (+/-)-[3H]epibatidine, these ligands exhibit Kᵢ values in the picomolar range, indicating potent receptor binding. Specifically, analogues with halogen substituents at the 5- or 6-position of the pyridine (B92270) ring, as well as the 2-fluoro analogue, possess subnanomolar affinity. nih.gov This highlights the sensitivity of the nAChR binding pocket to the substitution pattern on the pyridine ring.

Furthermore, other pyridine derivatives incorporating a piperidine (B6355638) motif have shown high affinity for sigma receptors. For example, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (a complex derivative) was found to have a Kᵢ value of 1.45 nM for the human sigma-1 receptor (hσ₁R), demonstrating a 290-fold selectivity over the sigma-2 receptor (σ₂R) subtype. researchgate.netmdpi.comnih.gov This potent and selective binding suggests that the pyridine-piperidine scaffold is a viable pharmacophore for targeting this receptor class.

The table below summarizes the binding affinities of representative pyridine derivatives for their identified receptor targets.

| Compound/Derivative Class | Receptor Target | Kᵢ Value | Source(s) |

| 5- or 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines | Nicotinic Acetylcholine Receptors (nAChRs) | 11 pM to 210 pM | nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Human Sigma-1 Receptor (hσ₁R) | 1.45 nM | researchgate.netmdpi.com |

| Methoxy-PEPy | Metabotropic Glutamate Receptor 5 (mGluR5) | 1.0 nM (IC₅₀) | ncats.io |

Enzyme Inhibition and Modulation Mechanism Studies (Preclinical)

Derivatives based on the pyridine-piperidine framework have been identified as potent inhibitors of several enzymes crucial in cellular signaling and pathophysiology. Key targets include Lysine-Specific Demethylase 1 (LSD1), cholinesterases (AChE and BuChE), and Indoleamine 2,3-dioxygenase 1 (IDO1).

Research into 3-(piperidin-4-ylmethoxy)pyridine (B1265346) containing compounds revealed potent inhibitory activity against LSD1, an enzyme implicated in cancer through histone demethylation. nih.gov These compounds were found to have Kᵢ values as low as 29 nM. Enzyme kinetic studies confirmed that they act as competitive inhibitors against the dimethylated H3K4 substrate of LSD1. nih.gov A crucial aspect of their preclinical profile is their high selectivity; these compounds were over 160-fold more selective for LSD1 compared to the structurally related monoamine oxidases MAO-A and MAO-B. nih.gov

In other studies, complex pyridine derivatives have demonstrated dual-target activity, inhibiting both sigma receptors and cholinesterases. One such compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, was a potent inhibitor of acetylcholinesterase (AChE) with an IC₅₀ value of 13 nM and also inhibited butyrylcholinesterase (BuChE) with an IC₅₀ of 3.1 µM. researchgate.netmdpi.comnih.gov

Additionally, a methoxypyridine-containing derivative was identified as a potent inhibitor of IDO1, an enzyme involved in immune tolerance, which is a key target in oncology research. nih.gov

The following table details the enzyme inhibition data for these related compounds.

| Compound/Derivative Class | Enzyme Target | Inhibition Value (Kᵢ or IC₅₀) | Selectivity | Source(s) |

| 3-(Piperidin-4-ylmethoxy)pyridine derivatives | Lysine-Specific Demethylase 1 (LSD1) | Kᵢ = 29 nM | >160-fold vs. MAO-A/B | nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Acetylcholinesterase (AChE) | IC₅₀ = 13 nM | - | researchgate.netmdpi.comnih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Butyrylcholinesterase (BuChE) | IC₅₀ = 3.1 µM | - | researchgate.netmdpi.comnih.gov |

| Methoxypyridine-containing analogue (Compound 29) | Indoleamine 2,3-dioxygenase 1 (IDO1) | Potent human whole-blood activity | - | nih.gov |

Cellular Pathway Investigation and Functional Assays in Model Systems

The molecular interactions observed in binding and enzyme assays translate to measurable effects in cellular models. Functional assays are employed to understand how these compounds modulate cellular pathways and affect cell fate.

The potent LSD1 inhibitors, based on a 3-(piperidin-4-ylmethoxy)pyridine scaffold, were shown to increase cellular H3K4 methylation levels in functional assays. nih.gov This enzymatic inhibition led to a significant downstream effect: the strong inhibition of proliferation in several leukemia and solid tumor cell lines, with EC₅₀ values as low as 280 nM. Notably, these compounds had negligible effects on the proliferation of normal cells, indicating a potential therapeutic window. nih.gov

In the context of immunology and oncology, a central pyridine-derived inhibitor of Tyrosine Kinase 2 (TYK2) was shown to be highly effective in inhibiting the production of Interferon-gamma (IFNγ) in a rat pharmacodynamics model. researchgate.net This demonstrates that modulation of a specific kinase by a pyridine-based compound can have a functional impact on cytokine signaling pathways. Similarly, IDO1 inhibition by a methoxypyridine-containing compound demonstrated superior potency in human cellular and whole-blood assays, indicating its ability to function effectively in a complex biological matrix. nih.gov

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship Studies

Influence of Substituent Variations on Molecular Recognition and Efficacy

Structure-activity relationship (SAR) studies are critical for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. Research on this compound and its analogues has revealed key insights into how specific structural modifications impact biological activity.

For the high-affinity nAChR ligands based on the 3-(azetidinylmethoxy)pyridine core, the position of halogen substituents on the pyridine ring is paramount. Substituents at the 5- or 6-positions are well-tolerated and result in high-affinity ligands. nih.gov A small fluoro group at the 2-position also yields a high-affinity compound. However, introducing bulkier halogens like chloro, bromo, or iodo at the 2-position leads to a substantial decrease in binding affinity. nih.gov This suggests a steric clash in the receptor's binding pocket, which disfavors large substituents at this specific location.

In the development of IDO1 inhibitors, substitutions on the pyridine ring were explored to enhance metabolic stability. Replacing a methyl group with a 2-methoxy group on a pyridyl moiety led to a significant improvement in both human whole-blood activity and metabolic stability. nih.gov Further substitution of a potential metabolic "soft spot" with a difluoromethyl group also bolstered metabolic stability while maintaining potent cellular activity. nih.gov

SAR studies on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are inhibitors of the choline (B1196258) transporter, revealed that the 3-(piperidin-4-yl)oxy substituent was favored over other alkyl ether changes. nih.gov

Conformational Analysis and Bioactive Conformation Determination

The three-dimensional shape (conformation) of a molecule is crucial for its interaction with a biological target. Conformational analysis and molecular modeling are used to determine the most likely bioactive conformation.

Docking studies for IDO1 inhibitors predicted that specific conformers of the core structure would bind well, while others would not. nih.gov This modeling guided the synthetic chemistry, as researchers became wary that certain modifications could bias the molecule toward a disfavored, non-binding conformation. nih.gov For some 2-methoxypyridine (B126380) derivatives, single-crystal X-ray analysis has confirmed that the molecules are not perfectly planar but adopt a slightly distorted or bent conformation, which may be critical for their biological activity or physical properties. researchgate.net

Preclinical Research on this compound and its Derivatives Remains Undisclosed in Publicly Available Literature

Despite extensive searches of scientific databases and public records, detailed preclinical research on the specific chemical compound this compound is not available in the public domain. As a result, a comprehensive analysis of its molecular interactions, mechanistic characterization, and in vitro or in vivo preclinical data, as specified in the requested article outline, cannot be provided at this time.

Preclinical In Vitro and In Vivo Characterization:

Selectivity and Off-Target Profiling in Research Contexts:Information regarding the selectivity of this compound for its intended target versus other potential off-targets is not available.

While searches were broadened to include derivatives and analogs, the retrieved information pertained to structurally distinct molecules, making direct extrapolation of their biological activities to this compound scientifically unsound. One study on different pyridine-containing compounds noted that a piperidin-3-yl substituent was less favorable for activity at a specific enzyme target compared to a piperidin-4-yl group, but this finding is within a different chemical context and cannot be directly applied.

It is possible that research on this compound exists within proprietary databases of pharmaceutical or biotechnology companies but has not been disclosed publicly. Without access to such data, a scientifically accurate and informative article adhering to the requested structure cannot be generated.

Computational and Theoretical Chemistry Applications for 2 Methoxy 6 Piperidin 3 Yloxy Pyridine Research

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of 2-Methoxy-6-(piperidin-3-yloxy)pyridine, docking studies are instrumental in elucidating its potential biological targets and the nature of its interactions at the molecular level.

Molecular docking simulations are employed to predict how this compound fits into the binding site of a target protein. These simulations calculate the binding energy and identify the most stable conformation, known as the binding mode. The interactions stabilizing this complex are multifaceted and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions.

Table 1: Predicted Intermolecular Interactions for a Hypothetical this compound-Target Complex

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Target |

| Hydrogen Bonding | Pyridine (B92270) Nitrogen, Methoxy (B1213986) Oxygen, Piperidine (B6355638) Nitrogen | Polar amino acids (e.g., Serine, Threonine, Asparagine, Glutamine) |

| Hydrophobic Interactions | Piperidine Ring, Pyridine Ring | Nonpolar amino acids (e.g., Leucine, Valine, Isoleucine, Phenylalanine) |

| Pi-Stacking | Pyridine Ring | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) |

Beyond predicting binding modes, molecular docking facilitates the characterization of the active site of potential target proteins. By analyzing the docked conformation of this compound, researchers can identify key amino acid residues, or "hotspots," that are crucial for binding. This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogs.

The process involves mapping the active site's topology and electrostatic potential to identify regions that are complementary to the ligand. Hotspot identification helps in predicting which mutations in the target protein might lead to drug resistance, a critical consideration in drug development.

Molecular Dynamics Simulations and Conformational Ensemble Analysis

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the flexibility of both the ligand and the target over time.

MD simulations explicitly model the surrounding solvent molecules, typically water, providing insights into how the solvent influences the binding process. The dynamic nature of these simulations allows for the observation of transient interactions and the rearrangement of water molecules in the active site upon ligand binding. This level of detail is essential for a more accurate understanding of the thermodynamics of binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. scialert.net

For a series of analogs of this compound, QSAR models can be developed to predict their biological activity based on various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov

Once a statistically robust QSAR model is established, it can be used for predictive analytics. This involves computationally screening virtual libraries of related compounds to identify those with the highest predicted activity. This approach significantly accelerates the drug discovery process by prioritizing the synthesis and experimental testing of the most promising candidates. The insights gained from the QSAR model can also guide the rational design of new derivatives with improved properties. scialert.net

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Property Represented |

| Constitutional | Molecular Weight, Number of Atoms, Number of Rings | Basic molecular composition and size |

| Topological | Connectivity Indices, Shape Indices | Atomic arrangement and molecular branching |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Distribution of electrons and reactivity |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability |

Development of Predictive Models for Biological Activity

Predictive modeling is a cornerstone of modern drug development, utilizing machine learning and statistical methods to forecast the biological activity of small molecules. rsc.orgnih.govarxiv.org These models are trained on datasets of compounds with known activities to identify mathematical relationships between chemical structures and their biological effects. mdpi.comnih.gov For this compound, the development of such a model would require a substantial amount of biological activity data for a series of structurally related compounds, which is not currently available in the public domain.

Identification of Key Molecular Descriptors for Activity and Selectivity

Molecular descriptors are numerical values that characterize the properties of a molecule, such as its size, shape, and electronic features. In drug discovery, these descriptors are crucial for building quantitative structure-activity relationship (QSAR) models that correlate a molecule's features with its biological activity and selectivity. nih.govnih.gov Identifying the key molecular descriptors for this compound would involve a comparative analysis of a library of similar compounds with varying activity and selectivity profiles. Without such a dataset, the identification of these critical descriptors is not feasible.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Derivation of Pharmacophoric Hypotheses

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govmdpi.com A pharmacophore model can be generated based on the structure of a known active ligand or the binding site of a target protein. nih.govmedsci.orgmdpi.com This model then serves as a 3D query for screening large compound databases to find new molecules with the potential for similar biological activity. longdom.orgnih.govnih.govdovepress.com No published research details the derivation of a pharmacophoric hypothesis specifically from or for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Frontier Molecular Orbital Theory and Electrostatic Potential Analysis

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. nih.govrsc.orgmdpi.comaps.orgaps.orgrsc.orgunige.ch Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict how a molecule will interact with other species. pku.edu.cnlibretexts.orgwikipedia.orgyoutube.comnih.gov The electrostatic potential (ESP) map illustrates the charge distribution around a molecule, indicating regions that are prone to electrophilic or nucleophilic attack. mdpi.comnih.govmdpi.comresearchgate.netresearchgate.net While these are standard computational analyses, specific calculations and their interpretations for this compound are not available in the scientific literature.

Reaction Mechanism Predictions and Catalysis Studies

Computational and theoretical chemistry methodologies, particularly those grounded in quantum mechanics, provide powerful tools for elucidating the intricate details of chemical reactions. For the compound This compound , these approaches could offer profound insights into its potential reaction pathways and catalytic capabilities. However, a review of the current scientific literature indicates a significant gap in research specifically focused on the computational prediction of reaction mechanisms or catalysis studies for this particular molecule.

While computational studies, such as those employing Density Functional Theory (DFT), have been conducted on analogous pyridine derivatives to predict reaction outcomes and understand catalytic cycles, such specific analyses for This compound are not publicly available. Research on related compounds often involves the investigation of nucleophilic aromatic substitution (SNAr) reactions, transition state energies, and the influence of various substituents on the pyridine ring's reactivity. These studies help in predicting the most likely pathways for a reaction and the energy barriers that must be overcome.

For instance, theoretical investigations into molecules with similar structural motifs might explore:

Transition State Analysis: Identifying the geometry and energy of transition states to determine the activation energy of a proposed reaction step.

Reaction Coordinate Mapping: Plotting the energy of the system as it progresses from reactants to products to visualize the entire reaction pathway.

Catalytic Cycle Elucidation: Modeling the interaction of the compound with substrates and other reagents to map out a potential catalytic cycle, including intermediate and transition states.

Such studies are invaluable for designing new synthetic routes and developing novel catalysts. The application of these computational techniques to This compound would be a promising avenue for future research, potentially uncovering new reactivity patterns and catalytic applications. At present, however, there are no specific published findings—including detailed research data or predictive tables—concerning reaction mechanism predictions or catalysis studies for this compound. The scientific community awaits such investigations to fully characterize the chemical behavior of this molecule from a theoretical and computational standpoint.

Research Perspectives and Future Directions for 2 Methoxy 6 Piperidin 3 Yloxy Pyridine

Advanced Preclinical Applications as Chemical Probes and Research Tools

The development of well-characterized chemical probes is crucial for dissecting complex biological pathways and validating novel drug targets. bioivt.comliveonbiolabs.com A molecule like 2-Methoxy-6-(piperidin-3-yloxy)pyridine, once its biological activity is identified, could serve as a valuable tool for researchers. These small molecules allow for the precise perturbation of protein function, offering insights that genetic approaches may not fully capture. wuxiapptec.com

Target Validation and Mechanism Elucidation in Complex Biological Systems

A primary future direction for this compound would be its application as a chemical probe for target validation. The initial step involves identifying its biological target(s), which can be achieved through various unbiased screening methods. labcorp.combiobide.com Once a primary target is hypothesized, the compound can be used to probe the biological consequences of modulating this target in cellular and organismal systems.

A systematic approach to target validation and mechanism of action (MoA) elucidation would involve several key stages:

Initial Target Identification: Techniques such as affinity purification-mass spectrometry (AP-MS), where an immobilized version of the compound is used to capture its binding partners from cell lysates, could be employed. creative-biolabs.com

Cellular Target Engagement: It is essential to confirm that the compound interacts with its putative target within a cellular context. This can be achieved through methods like the cellular thermal shift assay (CETSA), which measures the change in thermal stability of a protein upon ligand binding.

Phenotypic Profiling: The effects of the compound on cellular phenotypes would be systematically characterized using high-content imaging or other cell-based assays. This phenotypic signature can provide clues about the pathways being modulated.

Genetic Correlation: To strengthen the link between the compound's effects and its proposed target, genetic techniques such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout can be used. biobide.com The phenotypic effects of the compound should be mimicked by the genetic perturbation of its target.

By following such a rigorous validation process, this compound could be established as a selective chemical probe, enabling the scientific community to explore the function of its target protein with high confidence.

Development of Fluorescent or Affinity-Based Probes

To enhance its utility as a research tool, this compound could be derivatized to create more sophisticated probes. These probes typically consist of the core molecule (the recognition motif), a linker, and a reporter tag (such as a fluorophore or a biotin (B1667282) affinity tag). bioivt.com

Fluorescent Probes:

The development of a fluorescent version of this compound would enable direct visualization of its interaction with its target in living cells. danaher.com This would allow for studies on:

Subcellular Localization: Determining where the compound accumulates within the cell and where it interacts with its target protein.

Receptor Dynamics: Using advanced microscopy techniques like fluorescence correlation spectroscopy (FCS) to study the binding kinetics and movement of the target receptor in the cell membrane. nih.gov

High-Throughput Screening: A fluorescent probe could be used in competitive binding assays to screen for other molecules that bind to the same target. patsnap.com

The design of such a probe would require careful consideration of the attachment point for the fluorophore to avoid disrupting the compound's binding to its target. patsnap.com

Affinity-Based Probes:

An affinity-based probe, typically featuring a biotin tag, would be invaluable for target identification and validation. creative-biolabs.com The general workflow for using such a probe involves:

Incubating the probe with a complex biological sample (e.g., cell lysate).

Capturing the probe-protein complexes using streptavidin-coated beads.

Eluting the captured proteins and identifying them using mass spectrometry.

This approach, often referred to as activity-based protein profiling (ABPP) when the probe covalently binds to an active site, is a powerful method for identifying the specific protein targets of a small molecule in a complex proteome. biobide.com

Integration of Omics Technologies in Compound Research

To gain a comprehensive understanding of the biological effects of this compound, a multi-omics approach would be highly informative. patsnap.com By integrating data from transcriptomics, proteomics, and metabolomics, researchers can build a holistic picture of the cellular response to the compound.

Transcriptomics: RNA sequencing (RNA-Seq) can be used to analyze changes in gene expression following treatment with the compound. biobide.com This can reveal the signaling pathways that are activated or inhibited and can help in formulating hypotheses about the compound's mechanism of action. nih.gov A "transcriptome reversal" approach could even be used to see if the compound can normalize disease-related gene expression signatures. creative-biolabs.com

Proteomics: Quantitative proteomics can identify changes in protein abundance or post-translational modifications. labcorp.com This can provide direct evidence of the compound's downstream effects on cellular machinery. Chemical proteomics, as mentioned earlier, can be used for direct target identification. labcorp.com

Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics can provide a functional readout of the physiological state of a cell or organism following compound treatment. nih.gov This can reveal unexpected effects on metabolic pathways and provide insights into both efficacy and potential toxicity. nuvisan.com

Challenges and Opportunities in the Academic Research Landscape

While this compound holds potential as a research tool, its development is not without challenges. Addressing these hurdles early in the research process is crucial for its successful application.

Addressing Metabolic Stability and Research Biodistribution in Models (Non-Clinical)

A key challenge for any novel compound is its metabolic stability and biodistribution. patsnap.com These properties determine its concentration and persistence at the target site and are critical for its utility in both in vitro and in vivo studies.

Metabolic Stability:

In Vitro Assessment: The metabolic stability of this compound would first be assessed using in vitro systems. wuxiapptec.com Incubation with liver microsomes or hepatocytes from different species (including human) can provide an initial estimate of its metabolic clearance. bioivt.com These assays help to identify potential metabolic liabilities in the molecule's structure.

Data Interpretation: The results from these assays, typically reported as half-life (t½) and intrinsic clearance (CLint), are used to predict in vivo pharmacokinetic parameters.

Biodistribution:

In Vivo Studies: To understand how the compound distributes throughout a living organism, studies in non-clinical models (e.g., rodents) would be necessary. This typically involves administering the compound and then measuring its concentration in various tissues and organs over time.

Importance for Research Tools: For a chemical probe to be useful in in vivo research, it must be able to reach its target tissue in sufficient concentrations to exert a biological effect. Biodistribution studies are therefore essential to validate its utility in whole-organism research.

The data gathered from these studies are crucial for designing meaningful in vivo experiments and for the potential future optimization of the compound.

Strategies for Overcoming Research Hurdles in Lead Optimization

Should this compound show promise as a lead compound for therapeutic development, the lead optimization phase would be initiated. This iterative process aims to improve its drug-like properties while maintaining or enhancing its desired biological activity. biobide.com

Key areas for optimization would include:

Potency and Selectivity: Modifications to the chemical structure would be made to improve its binding affinity for the target and to reduce off-target effects.

Metabolic Stability: If the initial studies reveal rapid metabolism, structural changes can be made to block the sites of metabolic breakdown. springermedizin.de For example, replacing a metabolically labile hydrogen atom with a fluorine atom.

Physicochemical Properties: Properties such as solubility and permeability would be optimized to ensure good absorption and distribution.

Structure-Activity Relationship (SAR): A systematic exploration of the SAR would be conducted by synthesizing and testing a series of analogs. danaher.com This helps to build a predictive model for how structural changes affect the compound's activity and properties.

The lead optimization process is a multidisciplinary effort, requiring close collaboration between medicinal chemists, biologists, and pharmacologists.

Emerging Methodologies and Interdisciplinary Approaches in Pyridine-Piperidine Research

The study of hybrid molecules containing both pyridine (B92270) and piperidine (B6355638) moieties, such as this compound, is being propelled forward by significant advancements in synthetic chemistry and the integration of interdisciplinary methodologies. These emerging strategies are enabling the creation of more complex and stereochemically defined molecules, while computational and analytical techniques provide deeper insights into their behavior and potential applications. This synergy is accelerating the discovery and development of novel compounds within this important chemical class.

Advancements in Synthetic Methodologies

Traditional methods for synthesizing piperidine rings often involve the hydrogenation of pyridine precursors. nih.govresearchgate.net While effective, these reactions can require harsh conditions, such as high pressure and temperature, and may offer limited control over stereochemistry. nih.gov Recent research has focused on developing milder, more efficient, and highly selective methods to overcome these limitations.

A notable development is the use of transition metal catalysis. For instance, rhodium-catalyzed asymmetric Heck reactions have been employed to produce enantiomerically enriched 3-substituted piperidines from pyridine precursors. acs.org Similarly, palladium-catalyzed hydrogenation has been shown to be effective for creating highly valuable fluorinated piperidines under milder conditions, even in the presence of air and moisture. nih.gov These catalytic systems offer greater functional group tolerance and stereoselectivity, which are critical for synthesizing complex drug candidates. nih.govacs.org

Another innovative strategy involves a modular, two-stage process that combines biocatalytic carbon-hydrogen (C-H) oxidation with nickel-catalyzed radical cross-coupling. news-medical.net This approach streamlines the synthesis of complex piperidines by first using enzymes to selectively introduce a hydroxyl group, which then serves as a handle for further modification. news-medical.net This method significantly reduces the number of synthetic steps compared to traditional linear syntheses, improving efficiency and cost-effectiveness. news-medical.net Other modern techniques include gold-catalyzed oxidative amination of alkenes and ring-opening/ring-closing strategies via Zincke imine intermediates to generate diverse piperidine libraries. nih.govchemrxiv.org

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Transition Metal-Catalyzed Hydrogenation (e.g., Pd, Rh) | Reduction of pyridine ring to piperidine. | Improved stereoselectivity; milder reaction conditions compared to traditional methods. | nih.govacs.org |

| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Enzymatic hydroxylation followed by Ni-catalyzed bond formation. | Modular, highly efficient, reduces multistep processes to 2-5 steps. | news-medical.net |

| Asymmetric Reductive Heck Reaction | Rh-catalyzed carbometalation of a dihydropyridine (B1217469) intermediate. | High yield and excellent enantioselectivity for 3-substituted piperidines. | acs.org |

| Zincke Imine Intermediate Strategy | Pyridine ring-opening and ring-closing sequence. | Provides general access to N-(hetero)arylpiperidines; suitable for high-throughput experimentation. | chemrxiv.org |

Interdisciplinary and Computational Integration

The convergence of synthetic chemistry with computational and analytical sciences represents a paradigm shift in pyridine-piperidine research. Computational tools, in particular, have become indispensable for rational drug design and for understanding complex chemical processes. researchgate.net

Computational Chemistry: Quantum mechanical methods like Density Functional Theory (DFT) are now routinely used to investigate reaction mechanisms, such as the nucleophilic aromatic substitution (SNAr) between pyridine derivatives and piperidine. researchgate.netresearchgate.net These calculations can elucidate transition states and activation energies, providing a theoretical foundation for optimizing reaction conditions. researchgate.net Furthermore, computational approaches are vital in drug discovery for predicting how molecules like this compound might interact with biological targets. nih.gov Molecular docking and molecular dynamics simulations can model the binding affinity of pyridine-piperidine compounds to proteins, such as viral enzymes or G-protein coupled receptors, guiding the synthesis of more potent and selective inhibitors. researchgate.netnih.gov

Advanced Structural Analysis: Beyond synthesis, interdisciplinary efforts are enhancing the characterization of these molecules. The combination of X-ray diffraction with computational analysis, such as Hirshfeld surface analysis, provides a detailed picture of a compound's three-dimensional structure and the specific intermolecular interactions (e.g., π–π stacking, hydrogen bonding) that stabilize its crystal lattice. nih.gov This deep structural understanding is crucial, as the 3D shape of piperidine-containing fragments significantly influences their biological activity. whiterose.ac.uknih.gov Fragment-based drug discovery (FBDD) programs increasingly rely on this synergy to explore the 3D chemical space of piperidine scaffolds, moving beyond the predominantly flat molecules that have historically populated screening collections. whiterose.ac.uk

| Approach | Technique/Method | Application | Reference |

|---|---|---|---|

| Computational Chemistry | Density Functional Theory (DFT) | Modeling reaction pathways, determining molecular properties, and exploring reactive sites. | researchgate.nettandfonline.com |

| Molecular Docking & Dynamics | Predicting binding modes and affinity to biological targets (e.g., enzymes, receptors). | researchgate.netnih.gov | |

| Structural Biology & Chemistry | X-ray Diffraction & Hirshfeld Surface Analysis | Determining precise 3D molecular structures and analyzing intermolecular forces in crystals. | nih.gov |

| Medicinal Chemistry & Cheminformatics | 3D Shape Analysis | Evaluating molecular complexity and shape diversity for fragment-based drug discovery. | whiterose.ac.uknih.gov |

The future of research on compounds like this compound will likely involve a tighter feedback loop between these disciplines. High-throughput synthesis and screening, guided by computational predictions, will allow for the rapid exploration of chemical space. chemrxiv.org Concurrently, advanced spectroscopic and crystallographic techniques will provide the detailed structural and functional data needed to refine computational models, leading to a more efficient and targeted discovery of next-generation molecules with precisely engineered properties.

Q & A

Q. What are the primary synthetic routes for 2-Methoxy-6-(piperidin-3-yloxy)pyridine?

The compound is typically synthesized via two main approaches:

- Suzuki-Miyaura Cross-Coupling : Aryl halides (e.g., 2-bromo-6-methoxypyridine) are reacted with piperidin-3-ol-derived boronic esters (e.g., pinacol boronate derivatives) using palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃. This method is advantageous for regioselective functionalization .

- Nucleophilic Aromatic Substitution : A methoxypyridine derivative (e.g., 2-chloro-6-methoxy-pyridine) reacts with piperidin-3-ol under basic conditions (e.g., NaOH in dichloromethane). Temperature control (40–60°C) is critical to minimize side reactions .

Q. What analytical techniques are used to characterize this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., δ 4.04 ppm for methoxy groups in pyridine derivatives) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS) validates molecular weight (e.g., [M+H]+ peak at m/z 231.1 observed in related pyridine derivatives) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-O stretches at 1250–1050 cm⁻¹ for methoxy and ether linkages) .

Q. How can solubility challenges be addressed during biological assays?

- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to enhance solubility while maintaining biocompatibility .

- pH Adjustment : Protonation of the piperidine nitrogen (pKa ~10) in acidic buffers improves aqueous solubility .

Advanced Research Questions

Q. How can reaction yields be optimized in nucleophilic substitution protocols?

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of piperidin-3-ol .

- Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

- Temperature Gradients : Stepwise heating (e.g., 25°C → 60°C over 2 hours) reduces decomposition of heat-sensitive intermediates .

Q. How should discrepancies in biological activity data be analyzed?

- Binding Affinity Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets (e.g., enzymes or receptors) .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) identifies impurities >0.5% that may skew activity results .

- Stereochemical Considerations : Chiral HPLC or X-ray crystallography resolves enantiomeric contributions to activity (e.g., (S)- vs. (R)-piperidine configurations) .

Q. What strategies enable functionalization of the pyridine core for structure-activity studies?

- Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) at the 4-position introduces nitro groups for further reduction to amines .

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to introduce substituents (e.g., trifluoromethyl groups) at specific positions .

Methodological Tables

Q. Table 1: Comparative Synthetic Approaches

Q. Table 2: Analytical Parameters for Characterization

| Technique | Critical Parameters | Example Data | Reference |

|---|---|---|---|

| ¹H NMR (CDCl₃) | δ 6.72–6.80 (pyridine-H), δ 4.04 (OCH₃) | Confirms substitution pattern | |

| ESI-MS | [M+H]+ = 231.1 | Validates molecular weight | |

| IR Spectroscopy | 1250 cm⁻¹ (C-O stretch) | Identifies methoxy groups |

Key Considerations for Researchers

- Safety : Handle piperidine derivatives in fume hoods due to potential neurotoxicity (e.g., H300 hazard codes) .

- Data Reproducibility : Document reaction atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Biological Assays : Pre-screen for cytotoxicity (e.g., MTT assay) before evaluating therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.